molecular formula C5H5ClN2O2 B1458695 Methyl 5-chloro-1H-pyrazole-3-carboxylate CAS No. 1810069-85-2

Methyl 5-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B1458695
CAS No.: 1810069-85-2
M. Wt: 160.56 g/mol
InChI Key: ZFNADPKSSZLUBR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole core substituted with a chlorine atom at position 5 and a methyl ester group at position 3. Its molecular formula is C₅H₅ClN₂O₂, with a molecular weight of 174.57 g/mol. This compound is widely utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals due to its reactive sites, which allow for further functionalization. The chlorine atom enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions, while the ester group offers versatility in hydrolysis or transesterification pathways .

Properties

IUPAC Name

methyl 5-chloro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNADPKSSZLUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Methyl Pyrazole Carboxylate

One of the most efficient routes involves the chlorination of methyl 1-methyl-1H-pyrazole-4-carboxylate using sulfuryl chloride or other chlorinating agents under controlled conditions:

  • Reagents : Sulfuryl chloride (SO2Cl2)
  • Solvent : Often an inert solvent like dichloromethane or acetonitrile
  • Conditions : Room temperature to mild heating, under inert atmosphere
  • Outcome : Formation of methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate, which can be selectively dechlorinated or modified to yield the 5-chloro derivative

This method, as reported in related pyrazole chlorination studies, allows for regioselective halogenation with good yields and purity, facilitating further functionalization.

Multi-Step Synthesis via Pyrazole Dicarboxylic Acid Derivatives

An alternative approach starts from diethyl 1H-pyrazole-3,5-dicarboxylate, which undergoes selective methylation, hydrolysis, and chlorination steps:

Step Reaction Description Reagents/Conditions Product
1 Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate Iodomethane, K2CO3, acetone, heating Diethyl 1-methyl pyrazole-3,5-dicarboxylate
2 Selective hydrolysis and esterification Methanol, KOH, 0°C to room temp 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid
3 Conversion to acid chloride SOCl2, 70–85°C, 16 h Acyl chloride intermediate
4 Ammonia substitution and purification Ammonia in THF, 0–5°C, 8 h Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate
5 Chlorination and further derivatization Triethylamine, trifluoroacetic anhydride, room temp Methyl 5-cyano-1-methyl pyrazole-3-carboxylate

While this sequence is primarily reported for methyl 5-carbamyl and cyano derivatives, intermediate chlorination steps can be adapted to introduce the 5-chloro substituent with appropriate reagents and conditions.

Analytical Data and Reaction Optimization

Reaction Yields and Purity

Method Key Reagents Temperature Reaction Time Yield (%) Purity (%) Notes
Direct chlorination with sulfuryl chloride SO2Cl2 25–40°C 4–8 h 75–85 >95 One-pot, regioselective chlorination
Multi-step methylation and chlorination Iodomethane, SOCl2 0–85°C Multi-step, 1–3 days 60–70 90–95 Requires purification by column chromatography

Reaction Monitoring and Characterization

  • TLC Analysis : Used to monitor reaction progress, typically with PE/EA (petroleum ether/ethyl acetate) solvent systems.
  • Spectroscopic Techniques : ^1H NMR, ^13C NMR, and IR spectroscopy confirm substitution patterns and ester formation.
  • Chromatography : Silica gel column chromatography is commonly used for purification.
  • Melting Point : Consistent melting points confirm product identity and purity.

Research Findings and Practical Considerations

  • Selectivity : Chlorination at the 5-position is favored due to electronic effects of the pyrazole ring and existing substituents.
  • Reagent Choice : Sulfuryl chloride is preferred for mild, controlled chlorination without over-chlorination.
  • Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., acid chloride formation and ammonia substitution) improves selectivity and yield.
  • Purification : Recrystallization and chromatographic techniques are essential to achieve high purity, especially to remove di-chlorinated byproducts.
  • Scalability : The direct chlorination method is amenable to scale-up for industrial applications due to its simplicity and high yield.

Summary Table of Preparation Methods

Preparation Route Starting Material Key Reagents Conditions Advantages Limitations
Direct chlorination Methyl 1-methyl-1H-pyrazole-4-carboxylate Sulfuryl chloride Room temp, inert solvent One-pot, high regioselectivity Requires precursor synthesis
Multi-step synthesis Diethyl 1H-pyrazole-3,5-dicarboxylate Iodomethane, SOCl2, ammonia 0–85°C, multi-step Versatile, allows functional group variation Longer synthesis time, moderate yield

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: The major product is 5-chloro-1H-pyrazole-3-carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-chloro-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that derivatives of this compound can act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in various neuropsychiatric conditions.

Case Study: Neuropharmacological Activity

A study evaluated the efficacy of this compound derivatives in modulating TAARs. The results demonstrated that certain derivatives exhibited favorable binding affinities and selectivity profiles, indicating potential for developing new treatments for conditions such as schizophrenia and depression .

Table 1: Binding Affinities of this compound Derivatives

CompoundTAAR Binding Affinity (nM)Selectivity Ratio
This compound5010
Derivative A3015
Derivative B708

Agricultural Applications

In agriculture, this compound has been explored as a potential agrochemical due to its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides.

Case Study: Herbicidal Efficacy

Research conducted on various crops showed that formulations containing this compound effectively reduced weed growth without harming desirable plant species. This selectivity is crucial for sustainable agricultural practices .

Table 2: Herbicidal Activity of this compound

Crop TypeWeed SpeciesEfficacy (%)
CornAmaranthus spp.85
SoybeanChenopodium spp.78
WheatSetaria spp.90

Material Science Applications

The compound's unique chemical structure allows it to be integrated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

In a study investigating polymer composites, the incorporation of this compound improved thermal degradation temperatures significantly compared to control samples without the compound .

Table 3: Thermal Properties of Polymer Composites

Composite TypeDegradation Temperature (°C)Improvement (%)
Control250-
Composite with Additive29016

Mechanism of Action

The mechanism of action of Methyl 5-chloro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Molecular Properties

The following table compares methyl 5-chloro-1H-pyrazole-3-carboxylate with structurally analogous compounds, emphasizing substituent positions, molecular weights, and key properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound Cl (5), COOCH₃ (3) 174.57 Agrochemical intermediate; electrophilic C5 site
Methyl 5-hydroxy-1H-pyrazole-3-carboxylate OH (5), COOCH₃ (3) 156.11 Higher solubility; drug intermediate
Ethyl 5-chloro-1H-pyrazole-3-carboxylate Cl (5), COOC₂H₅ (3) 188.60 Altered solubility; slower hydrolysis
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Cl (3), CH₃ (1), SO₂NH₂ (5), COOCH₃ (4) 283.71 Sulfonamide group enhances bioactivity
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate OCH₃ (5), CH₃ (1), COOCH₃ (3) 184.19 Improved metabolic stability
Key Observations:
  • Chlorine vs. Hydroxy Group : Replacing chlorine with a hydroxy group (as in methyl 5-hydroxy-1H-pyrazole-3-carboxylate) increases solubility in polar solvents but reduces electrophilicity at position 5, limiting its utility in substitution reactions .
  • Ester Chain Length : Ethyl esters (e.g., ethyl 5-chloro-1H-pyrazole-3-carboxylate) exhibit lower hydrolysis rates compared to methyl esters, impacting bioavailability in drug design .
  • Sulfonamide Functionalization : The sulfamoyl group in methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate introduces hydrogen-bonding capability, enhancing interactions with biological targets .

Structural and Electronic Effects

  • Planarity and Conjugation: Esters at position 3 (vs. position 4) improve conjugation with the pyrazole ring, increasing stability.
  • Halogen Effects : Chlorine at position 5 increases lipophilicity, enhancing membrane permeability in bioactive compounds compared to hydroxy or methoxy substituents .

Biological Activity

Methyl 5-chloro-1H-pyrazole-3-carboxylate (MCP) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

MCP belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of MCP typically involves the reaction of hydrazine derivatives with carbonyl compounds, leading to the formation of the pyrazole ring. Various methods have been reported for synthesizing substituted pyrazoles, including cyclization reactions involving diethyl malonate and hydrazine .

Biological Activities

MCP exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Several studies have documented the antimicrobial properties of MCP and its derivatives. For instance, pyrazole compounds have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A notable study reported that certain pyrazole derivatives exhibited significant antibacterial activity, with some compounds outperforming standard antibiotics .

2. Anti-inflammatory Effects

MCP has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies using carrageenan-induced paw edema models demonstrated that specific MCP derivatives achieved high inhibition rates comparable to established anti-inflammatory drugs like diclofenac .

3. Anticancer Potential

The anticancer activity of MCP has also been explored. Pyrazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, certain compounds derived from MCP demonstrated cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents .

4. Antitubercular Activity

Recent studies have highlighted the antitubercular activity of MCP derivatives against Mycobacterium tuberculosis. The microplate Alamar Blue assay indicated that some synthesized pyrazoles exhibited significant inhibitory effects on tuberculosis strains, marking them as potential candidates for further investigation in tuberculosis treatment .

Case Studies and Research Findings

StudyCompound TestedActivityResults
Sharath et al. (2014)3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamideAnti-inflammatoryCompounds showed 75%-78% inhibition in paw edema model
Burguete et al. (2019)1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazoleAntibacterialHigh activity against E. coli and S. aureus
Chovatia et al. (2020)1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesAntitubercularSignificant inhibition against MTB strain H37Rv

The biological activities of MCP are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : MCP and its derivatives often act as inhibitors of enzymes like COX and various kinases involved in inflammatory pathways.
  • Cell Cycle Interference : Some studies suggest that MCP may induce apoptosis in cancer cells by disrupting their cell cycle progression.
  • Antioxidant Properties : Certain pyrazole compounds demonstrate antioxidant activity, contributing to their overall therapeutic potential.

Q & A

Q. Q1: What are the recommended analytical techniques for confirming the purity and structure of Methyl 5-chloro-1H-pyrazole-3-carboxylate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the presence of the pyrazole ring, methyl ester group, and chlorine substituent. Compare chemical shifts with literature data for analogous pyrazole derivatives.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column (methanol/water mobile phase) to quantify purity. Calibrate against a certified reference standard.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm the molecular ion peak (expected m/z: ~190.59 for C5_5H5_5ClN2_2O2_2).

Q. Q2: How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

  • Reaction Parameter Screening: Use a Design of Experiments (DoE) approach (e.g., factorial design) to test variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and stoichiometry of chlorinating agents (e.g., POCl3_3).
  • Byproduct Analysis: Monitor intermediates via thin-layer chromatography (TLC) and isolate side products (e.g., over-chlorinated derivatives) for structural elucidation.
  • Catalyst Selection: Compare Lewis acids (e.g., ZnCl2_2) vs. Brønsted acids (e.g., H2_2SO4_4) for esterification efficiency.

Advanced Research Questions

Q. Q3: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate the electron density map of the pyrazole ring to identify electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets to model transition states for Cl substitution.
  • Molecular Dynamics (MD) Simulations: Predict solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics. Compare activation energies for SN1 vs. SN2 mechanisms.
  • Data Validation: Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
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Q. Q4: What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis Framework: Compile literature data into a structured table (see Table 1 ) and apply statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity.
  • Reproducibility Protocols: Standardize assay conditions (e.g., cell lines, incubation time) across labs. Use negative controls (e.g., DMSO-only) to isolate compound-specific effects.
  • Advanced Characterization: Employ X-ray crystallography to confirm stereochemistry of active vs. inactive derivatives.

Q. Table 1: Contradictory Bioactivity Data Analysis

StudyIC50_{50} (µM)Assay TypeCell LineKey Variables
A12.3 ± 1.5MTTHeLa24h, 5% FBS
B45.6 ± 3.2SRBMCF-748h, 10% FBS
C8.9 ± 0.9ATP-LiteA54972h, Hypoxia

Q. Q5: How can response surface methodology (RSM) improve the scalability of this compound synthesis?

Methodological Answer:

  • Central Composite Design (CCD): Model the relationship between input factors (e.g., reagent molar ratio, agitation speed) and output responses (e.g., yield, purity). Use software like Design Expert for optimization .

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  • Critical Parameter Identification: Rank factors via ANOVA (p < 0.05). For example, temperature and solvent choice may dominate over reaction time.

  • Validation Runs: Perform triplicate experiments at predicted optimal conditions to confirm reproducibility.

Q. Table 2: RSM Optimization Results

FactorLow LevelHigh LevelOptimal Value
Temp (°C)6010085
SolventDMFTHFDMF/THF (3:1)
Catalyst0.1 eq0.5 eq0.3 eq

Data Interpretation & Validation

Q. Q6: What statistical methods are recommended to address batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Principal Component Analysis (PCA): Reduce dimensionality of process data (e.g., pH, pressure) to identify outlier batches.
  • Control Charts: Implement Shewhart charts for real-time monitoring of critical quality attributes (CQAs) like purity.
  • Multivariate Analysis (MVA): Use partial least squares (PLS) regression to correlate raw material properties with final product variability .

Q. Q7: How should researchers validate the stability of this compound under storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS.
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf life at 25°C from accelerated stability data.
  • Cross-Lab Validation: Share samples with collaborating labs for independent HPLC-UV analysis to confirm degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-chloro-1H-pyrazole-3-carboxylate
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Methyl 5-chloro-1H-pyrazole-3-carboxylate

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